molecular formula C27H32N2O4S B2408877 ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 867040-15-1

ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2408877
CAS No.: 867040-15-1
M. Wt: 480.62
InChI Key: NEVFFEWCPPSGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Piperidine Ring Formation: This step may involve the cyclization of appropriate intermediates under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)piperidine-3-carboxylate
  • Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethylquinolin-4-yl)piperidine-3-carboxylate

Uniqueness

ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4S/c1-5-20-8-10-24-23(16-20)26(29-13-11-21(12-14-29)27(30)33-6-2)25(17-28-24)34(31,32)22-9-7-18(3)19(4)15-22/h7-10,15-17,21H,5-6,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFFEWCPPSGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCC(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.